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Abstract
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-benzo[b]oxazin-7-

ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its

fundamental physicochemical properties, outline robust strategies for its chemical synthesis,

detail methods for its analytical characterization, and explore its pivotal role as a versatile

intermediate in the development of novel therapeutics, particularly for central nervous system

(CNS) disorders. This document is intended for researchers, chemists, and drug development

professionals seeking to leverage this valuable molecular scaffold in their work.

Introduction to the Benzoxazine Scaffold
The 3,4-dihydro-2H-benzo[b][1][2]oxazine skeleton is a privileged heterocyclic motif frequently

incorporated into biologically active molecules. This bicyclic system, which fuses a benzene

ring with a morpholine-like ring, provides a rigid, three-dimensional structure that can effectively

present pharmacophoric features for interaction with biological targets. Derivatives of this

scaffold have shown a wide range of activities, including potential as 5-HT₆ receptor

antagonists and for applications in oncology.[3]
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Within this class, 3,4-dihydro-2H-benzo[b]oxazin-7-ol (also known as 3,4-dihydro-2H-1,4-

benzoxazin-7-ol) serves as a particularly valuable synthetic intermediate.[4] The phenolic

hydroxyl group at the 7-position offers a reactive handle for facile chemical modification,

allowing for the systematic exploration of structure-activity relationships (SAR) in drug

discovery programs. Its utility has been noted in the synthesis of potential antidepressants and

other CNS-active agents.[4]

Physicochemical and Structural Properties
Accurate characterization begins with a thorough understanding of a compound's fundamental

properties. 3,4-dihydro-2H-benzo[b]oxazin-7-ol is identified by the CAS Number 104535-37-7.
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Caption: Chemical Structure of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

The core physicochemical properties, computed by PubChem, are summarized below for rapid

reference.[1]
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Property Value Source

Molecular Formula C₈H₉NO₂ PubChem[1]

Molecular Weight 151.16 g/mol PubChem[1]

Monoisotopic Mass 151.063328530 Da PubChem[1]

IUPAC Name
3,4-dihydro-2H-1,4-

benzoxazin-7-ol
PubChem[1]

CAS Number 104535-37-7 PubChem[1]

XLogP3 1.3 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Topological Polar Surface Area 41.5 Å² PubChem[1]

Storage Temperature 2-8°C MySkinRecipes[4]

Synthesis Strategies and Methodologies
The synthesis of the 3,4-dihydro-2H-benzo[b][1][2]oxazine core can be achieved through

several established routes, often involving the cyclization of a precursor molecule containing

both a phenolic hydroxyl group and an amino group.[5][6] A common and effective strategy

involves the reaction of an aminophenol with a two-carbon electrophile.

Below is a representative protocol for the synthesis of the target compound. This method is

illustrative and may require optimization based on laboratory conditions and scale.

Experimental Protocol: Synthesis via Reductive
Cyclization
This protocol describes a plausible two-step synthesis starting from 2-amino-4-nitrophenol. The

causality behind this choice is the commercial availability of the starting material and the

strategic placement of the nitro group, which can be reduced to the amine required for the
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oxazine ring in a different context, while the amino group can be used for the initial alkylation.

For the 7-ol isomer, a more direct route from 4-aminophenol is often employed.

Starting Material
(e.g., 4-Aminophenol)

Step 1: N-Alkylation
Reagent: 2-Chloroethanol

Base: K2CO3
Solvent: DMF

Intermediate
4-(2-hydroxyethylamino)phenol

Step 2: Intramolecular Cyclization
(Mitsunobu or Acid-Catalyzed)

Final Product
3,4-dihydro-2H-benzo[b]oxazin-7-ol

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the benzoxazine core.

Step 1: Synthesis of 2-((4-hydroxyphenyl)amino)ethan-1-ol

Rationale: The first step is to introduce the two-carbon unit that will form the ethyl part of the

oxazine ring onto the amino group of 4-aminophenol.

To a stirred solution of 4-aminophenol (1.0 eq) in a suitable solvent such as N,N-

Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).

Add 2-chloroethanol (1.1 eq) dropwise at room temperature.

Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until

the starting material is consumed.

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization

Rationale: This step forms the heterocyclic ring. An acid-catalyzed dehydration and

cyclization is a common method.
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Dissolve the crude intermediate from Step 1 in a high-boiling point solvent.

Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

Heat the mixture to reflux to drive the intramolecular cyclization and dehydration.

Monitor the reaction by TLC.

Upon completion, cool the mixture, neutralize with a base (e.g., aqueous sodium

bicarbonate), and extract the final product.

Purify the crude product using silica gel column chromatography to obtain pure 3,4-dihydro-

2H-benzo[b]oxazin-7-ol.

Analytical Characterization
Structural confirmation and purity assessment are critical. A combination of spectroscopic

techniques provides a self-validating system to confirm the identity of the synthesized

compound.

Characterization Workflow

Synthesized Product

NMR Spectroscopy
(¹H and ¹³C)

Primary Structure

Mass Spectrometry
(LC-MS or HRMS)

Molecular Weight

IR Spectroscopy

Functional Groups

Structure Confirmed
Purity Assessed
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Caption: A standard analytical workflow for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aromatic protons, the N-H proton, the phenolic O-H proton, and the two methylene

groups (-O-CH₂- and -N-CH₂-) of the oxazine ring. Based on related structures, the oxazine

ring protons typically appear as triplets around 3.5-4.5 ppm.[7]

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the eight distinct

carbon atoms in the molecule, including signals for the aromatic carbons and the two

aliphatic carbons of the heterocyclic ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should confirm the

exact mass of the molecule, matching the calculated value of 151.0633 Da.[1] The nominal

mass (m/z = 151) would be observed with standard MS.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for

the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches

(aromatic and aliphatic), and C-O ether stretches.

Applications in Medicinal Chemistry and Drug
Development
The primary value of 3,4-dihydro-2H-benzo[b]oxazin-7-ol lies in its role as a versatile building

block for creating more complex drug candidates.[4]

Scaffold for CNS-Active Agents
The benzoxazine core is present in molecules targeting the central nervous system. This

compound is a documented intermediate for antidepressants and other CNS agents.[4] The

development of derivatives has led to potent 5-HT₆ receptor antagonists, which are

investigated for cognitive disorders.[3] Furthermore, related benzoxazine sulfonamides have

been explored as potential anti-diabetic agents.[8]

A Handle for Structure-Activity Relationship (SAR)
Studies
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The 7-hydroxy group is the key to the molecule's utility. It serves as a nucleophilic point for a

variety of chemical transformations, allowing chemists to probe the SAR of the southern,

solvent-exposed region of the scaffold.

Chemical Diversification at 7-Position

3,4-dihydro-2H-
benzo[b]oxazin-7-ol

Etherification
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Caption: Diversification pathways from the 7-hydroxy group.

Etherification: Reaction with various alkyl halides can introduce side chains that can

modulate lipophilicity, improve metabolic stability, or interact with specific sub-pockets of a

target protein.

Esterification: Formation of esters can create prodrugs or add alternative interaction points.

Sulfonylation: The synthesis of sulfonamides from this scaffold has been explored for

developing anti-diabetic agents.[8]

This strategic derivatization is fundamental to optimizing lead compounds for potency,

selectivity, and pharmacokinetic properties in modern drug discovery.

Conclusion
3,4-dihydro-2H-benzo[b]oxazin-7-ol is more than a simple chemical; it is a strategic tool for the

medicinal chemist. With a well-defined physicochemical profile, accessible synthetic routes,
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and a chemically versatile phenolic group, it represents a valuable starting point for the design

and synthesis of novel therapeutics. Its demonstrated utility as an intermediate for CNS-active

agents underscores its importance and potential for future drug discovery programs. This guide

provides the foundational knowledge required for researchers to confidently incorporate this

powerful scaffold into their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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